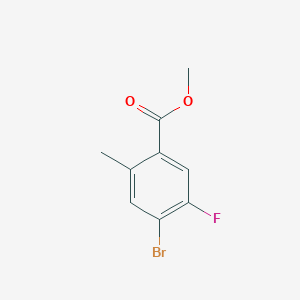

Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Übersicht

Beschreibung

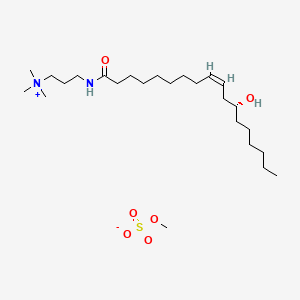

“Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is a chemical compound with the CAS Number: 1352889-89-4 . It has a molecular weight of 247.06 and its molecular formula is C9H8BrFO2 .

Molecular Structure Analysis

The InChI code for “Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is 1S/C9H8BrFO2/c1-5-3-7 (10)8 (11)4-6 (5)9 (12)13-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 4-Bromo-5-fluoro-2-methylbenzoate” is a solid or semi-solid or lump or liquid at room temperature . The exact mass is 245.96900 and it has a LogP value of 2.68320 , which indicates its lipophilicity.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Methyl 4-Bromo-5-fluoro-2-methylbenzoate: is utilized in pharmaceutical research for the synthesis of complex molecules. Its halogenated structure makes it a valuable intermediate in the creation of various pharmacologically active compounds. For instance, it can be used to develop new classes of anti-inflammatory drugs or antibiotics by exploiting its reactivity in substitution reactions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s particularly useful in cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. Researchers leverage its bromine and fluorine atoms for selective transformations, leading to the production of diverse organic compounds .

Material Science

The role of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in material science is linked to its potential as a precursor for advanced materials. Its molecular structure could be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation under UV light .

Analytical Chemistry

Analytical chemists may employ Methyl 4-Bromo-5-fluoro-2-methylbenzoate as a standard or reagent in chromatography and spectrometry. Its unique signature helps in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, this compound’s derivatives could be used to study enzyme-substrate interactions or to inhibit specific biochemical pathways. Its incorporation into larger biomolecules can help in understanding the function of biological systems at a molecular level .

Environmental Research

Methyl 4-Bromo-5-fluoro-2-methylbenzoate: may also find applications in environmental research. Scientists can study its breakdown products and their impact on ecosystems. It can serve as a model compound to understand the environmental fate of halogenated organic chemicals .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-Bromo-5-fluoro-2-methylbenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

It is known that the bromo and fluoro groups in the compound can potentially interact with various biological targets, leading to changes in their function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHVZAULIHMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719187 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Bromo-5-fluoro-2-methylbenzoate | |

CAS RN |

1352889-89-4 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)